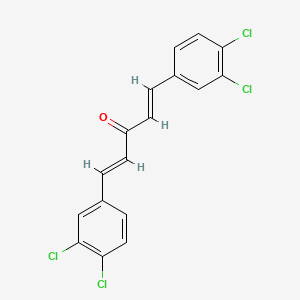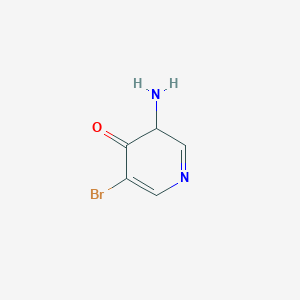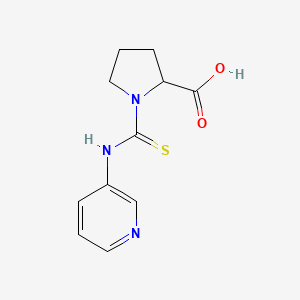
1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H10Cl4O It is a derivative of dibenzalacetone, characterized by the presence of two 3,4-dichlorophenyl groups attached to a penta-1,4-dien-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one can be synthesized through the base-catalyzed aldol condensation of 3,4-dichlorobenzaldehyde with acetone. The reaction typically involves the following steps:
- Dissolve 3,4-dichlorobenzaldehyde in ethanol.
- Add acetone to the solution.
- Introduce a base catalyst, such as sodium hydroxide, to initiate the condensation reaction.
- Allow the reaction mixture to stir at room temperature for several hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with cellular proteins and enzymes, leading to alterations in cellular processes. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one: Similar structure but with different substitution patterns.
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: Contains hydroxyl groups instead of chlorine atoms.
1,5-Bis(2,6-dichlorophenyl)penta-1,4-dien-3-one: Another dichlorinated derivative with different substitution positions.
Uniqueness
1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3 and 4 positions of the phenyl rings enhances its reactivity and potential biological activities compared to other similar compounds.
Propiedades
Número CAS |
30983-80-3 |
|---|---|
Fórmula molecular |
C17H10Cl4O |
Peso molecular |
372.1 g/mol |
Nombre IUPAC |
(1E,4E)-1,5-bis(3,4-dichlorophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H10Cl4O/c18-14-7-3-11(9-16(14)20)1-5-13(22)6-2-12-4-8-15(19)17(21)10-12/h1-10H/b5-1+,6-2+ |
Clave InChI |
PEIXSRCYWCYQCA-IJIVKGSJSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1C=CC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12319405.png)






![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]pyridine-2-carboxamide](/img/structure/B12319457.png)





